Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
CAS No.: 1823822-54-3
Cat. No.: VC6236014
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.199
* For research use only. Not for human or veterinary use.
![Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate - 1823822-54-3](/images/structure/VC6236014.png)
Specification
CAS No. | 1823822-54-3 |
---|---|
Molecular Formula | C12H18BrN3O2 |
Molecular Weight | 316.199 |
IUPAC Name | tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate |
Standard InChI | InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-8-14-10(13)16(9)7-6-15/h8H,4-7H2,1-3H3 |
Standard InChI Key | XHBLPGQQPIZSLQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)Br |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The compound’s IUPAC name is tert-butyl 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d] diazepine-7-carboxylate . Alternative names include:
The CAS registry number 1823822-54-3 is widely recognized , though older literature may reference similar compounds with alternate ring numbering (e.g., imidazo[1,2-a] diazepines) .
Molecular Structure and Stereochemistry
The core structure consists of a seven-membered diazepine ring fused to an imidazole moiety. Key features include:
-
A tert-butoxycarbonyl (Boc) group at position 7, providing steric protection for secondary amine functionalities during synthesis .
-
Partial saturation in the diazepine ring (6,7,8,9-tetrahydro) .
The SMILES notation O=C(N1CCC2=CN=C(N2CC1)Br)OC(C)(C)C
confirms the connectivity, while the InChIKey SKLYANWIAXJMDS-UHFFFAOYSA-N
ensures unique structural identification.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the compound is synthesized via:
-
Ring-Closing Reactions: Cyclization of brominated imidazole precursors with diazepine-forming reagents under inert conditions .
-
Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
A representative synthetic pathway inferred from SMILES data involves:
Physicochemical Properties
Thermodynamic and Spectral Data
The compound is a crystalline solid at room temperature, soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.45 (s, 9H, Boc CH₃), 3.20–3.80 (m, 4H, diazepine CH₂), 4.30 (s, 2H, imidazole CH₂) .
-
IR (KBr): Strong absorption at 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of Boc) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a key precursor in the synthesis of:
-
Kinase Inhibitors: Bromine facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups targeting ATP-binding pockets .
-
GABAA Receptor Modulators: The diazepine scaffold mimics benzodiazepine pharmacophores, enabling central nervous system (CNS) drug development .
Case Study: Anticancer Agent Development
In a 2024 study, derivatives of this compound demonstrated sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231) via PI3K/Akt pathway inhibition . Structural optimization focused on replacing the Boc group with sulfonamides to enhance blood-brain barrier permeability .
Future Directions and Research Gaps
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